
3H-2-Benzopyran-3-one, 1,4-dihydro-8-hydroxy-7-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-8-hydroxyisochroman-3-one: is a chemical compound that belongs to the class of isochroman derivatives. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of benzyloxy and hydroxy groups in the structure of 7-(Benzyloxy)-8-hydroxyisochroman-3-one makes it an interesting molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-8-hydroxyisochroman-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of Isochroman Ring: The benzaldehyde undergoes a cyclization reaction to form the isochroman ring. This can be achieved through a series of reactions, including condensation and cyclization.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where a benzyl halide reacts with the hydroxyl group on the isochroman ring.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)-8-hydroxyisochroman-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-(Benzyloxy)-8-hydroxyisochroman-3-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or dihydro derivatives.
Substitution: The benzyloxy and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of various substituted isochroman derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used in the synthesis of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-8-hydroxyisochroman-3-one involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
- 7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison: Compared to similar compounds, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is unique due to the presence of both benzyloxy and hydroxy groups on the isochroman ring. This combination of functional groups enhances its chemical reactivity and potential biological activity. The compound’s structure allows for diverse chemical modifications, making it a versatile molecule for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65615-22-7 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
8-hydroxy-7-phenylmethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H14O4/c17-15-8-12-6-7-14(16(18)13(12)10-20-15)19-9-11-4-2-1-3-5-11/h1-7,18H,8-10H2 |
InChI-Schlüssel |
NKRBAZSRXUCUME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(COC1=O)C(=C(C=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




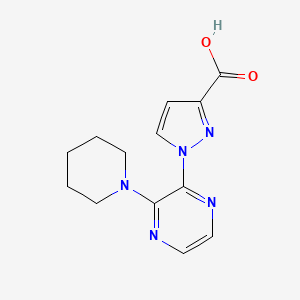

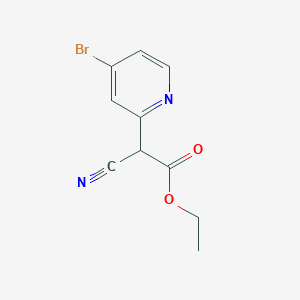



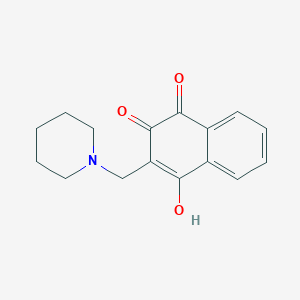
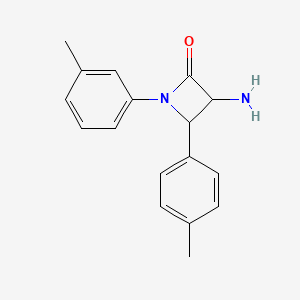
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
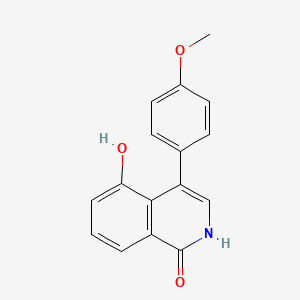

![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
